molecular formula C15H26N2O4 B2625770 2-Morpholinoethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate CAS No. 2034344-10-8

2-Morpholinoethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate

Cat. No. B2625770
CAS RN: 2034344-10-8
M. Wt: 298.383
InChI Key: PQWTYLLHHHZBBI-UHFFFAOYSA-N
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Description

2-Morpholinoethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate, also known as CT-3 or Ajulemic acid, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a derivative of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but it lacks the psychoactive effects of THC. CT-3 has been shown to have anti-inflammatory, analgesic, and immunomodulatory properties, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Studies have demonstrated the use of morpholine and pyrrolidine derivatives, including those similar to 2-morpholinoethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate, in the synthesis of heterocyclic compounds and their potential applications in various fields of chemistry and pharmacology. For instance, the work by Yamagata et al. (1993) involved synthesizing dihydrothiophenium derivatives by reacting dihydro-2-morpholino-3-thiophenecarbonitriles with bis-(ethoxycarbonyl)carbenoid, showcasing a method to create stable compounds for further chemical analysis and potential drug development Yamagata, K., Takaki, M., Ohkubo, K., & Yamazaki, M. (1993). Similarly, Wu et al. (2016) synthesized novel scaffolds containing both morpholine and pyrrolidine motifs as compact modules for drug discovery, indicating the structural versatility and potential pharmacokinetic optimization these compounds offer Wu, G., Buyu, K., Tang, G., Zhu, W., Shen, H. C., Haixia, L., & Taishan, H. (2016).

Application in Drug Discovery and Pharmacology

The chemical structure and reactivity of compounds like 2-morpholinoethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate make them valuable in drug discovery and pharmacological research. For example, Zhao et al. (2009) developed an efficient method for preparing a key intermediate in the synthesis of novel cannabinoid ligands, highlighting the role of morpholinoethyl pyrrolidine derivatives in synthesizing potential therapeutic agents Zhao, R., Wang, B., Wu, H., Hynes, J., Leftheris, K., Balasubramanian, B. N., Barrish, J., & Chen, B.-C. (2009). This underscores the compound's significance in creating new molecules with potential medical applications.

Enzymatic and Biological Activity

Research also extends into the enzymatic and biological activities of related compounds, exploring their potential as enzyme inhibitors or modulators of biological pathways. Pizova et al. (2017) prepared and characterized a series of proline-based carbamates, including pyrrolidine derivatives, as cholinesterase inhibitors, suggesting potential therapeutic applications in treating diseases like Alzheimer's Pizova, H., Havelkova, M., Štěpánková, Š., Bąk, A., Kauerová, T., Kozik, V., Oravec, M., Imramovský, A., Kollar, P., Bobál, P., & Jampílek, J. (2017).

properties

IUPAC Name

2-morpholin-4-ylethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c18-15(20-10-7-16-5-8-19-9-6-16)17-4-3-14(11-17)21-12-13-1-2-13/h13-14H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWTYLLHHHZBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)OCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinoethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate

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